{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine
Description
{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine is a piperazine derivative featuring a 3,4-dimethylphenyl substituent on the piperazine ring, linked via a propyl chain to a terminal amine group.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-4-5-15(12-14(13)2)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWRXRPLGYLTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine typically involves the reaction of 3,4-dimethylphenylpiperazine with a suitable propylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3,4-dimethylphenylpiperazine and a propylamine derivative.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides to form amides. This reaction is pivotal for modifying biological activity or synthesizing intermediates.
Key Observations :
-
Reaction rates depend on the steric and electronic properties of the acylating agent.
-
Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substrates .
Urea and Carbamate Formation
The primary amine reacts with isocyanates or chloroformates to generate ureas or carbamates, respectively. These derivatives are explored for pharmacological applications.
Mechanistic Insight :
Schiff Base Formation
The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates in synthesizing heterocycles or metal complexes.
Applications :
Alkylation and Quaternary Ammonium Salt Formation
The tertiary piperazine nitrogen undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.
Challenges :
Complexation with Metal Ions
The piperazine and amine groups coordinate with transition metals, forming complexes studied for catalytic or medicinal purposes.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, RT, 2 h | [Cu(C₁₅H₂₅N₃)(NO₃)₂] | Antimicrobial studies | |
| AgNO₃ | Aqueous, pH 2.2, 24 h | [Ag(C₁₅H₂₅N₃)(H₂O)]NO₃ | Photocatalysis |
Findings :
Oxidation Reactions
The primary amine is susceptible to oxidation, yielding nitroso or nitro derivatives under strong oxidizing conditions.
Limitations :
Cyclization Reactions
Intramolecular cyclization forms heterocyclic scaffolds, such as imidazolidines or diazepines, under acidic or basic conditions.
Utility :
Scientific Research Applications
{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Chemical Research: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It serves as a probe in biological assays to investigate receptor binding and enzyme activity.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type on the Phenyl Ring
{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
- Key Difference : The 2,5-dimethylphenyl substituent (vs. 3,4-dimethyl) alters steric and electronic properties. The meta and para methyl groups in the target compound may enhance π-π stacking interactions with aromatic residues in receptor binding pockets, whereas ortho substituents could introduce steric hindrance .
4-(3-Aminocyclobutyl)-6-[4-(3,4-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine (Compound E in )
- Structure : Incorporates the 3,4-dimethylphenylpiperazinyl group into a pyrimidine scaffold.
- Properties : Molecular weight = 352.38, CLogP = 1.99, LipE = 6.01. The high LipE value suggests favorable lipophilic efficiency, balancing potency and solubility .
N-[3-(4-Phenylpiperazin-1-yl)-propyl] Derivatives ()
- Activity : Compounds with unsubstituted phenyl groups (e.g., compound 7) exhibit high 5-HT2A receptor affinity (Ki = 15 nM) but lower 5-HT1A affinity. The absence of methyl groups reduces lipophilicity (CLogP ~2.5) compared to dimethyl-substituted analogs .
Receptor Binding
- 5-HT1A/5-HT2A Affinity : Piperazine derivatives with methoxyphenyl substituents (e.g., 2-methoxyphenyl in ) show moderate 5-HT1A binding, while bulky groups like 3,4-dimethylphenyl may shift selectivity toward other receptors (e.g., dopamine D2/D3) .
- Antimicrobial Activity: Chloroquine analogs with 7-chloroquinoline-piperazine-propylamine backbones () demonstrate cytotoxicity against MCF7 cells, suggesting the piperazine-propylamine moiety is a versatile pharmacophore for diverse biological targets .
P-Glycoprotein Inhibition ()
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated based on structural similarity.
Biological Activity
{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a dimethylphenyl group, which is crucial for its biological activity. The structural formula can be represented as follows:
This structure is indicative of its potential interactions with various biological targets.
The biological activity of this compound primarily involves its role as a ligand for specific receptors. Studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in the modulation of mood and behavior .
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. For instance, piperazine derivatives have been shown to enhance serotonergic and dopaminergic neurotransmission, which is beneficial in treating depression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. For example, compounds derived from piperazine have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 12.5 | Apoptosis induction |
| Compound B | MCF7 (breast) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It shows promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Case Studies
One notable study examined the effects of a related piperazine derivative on cognitive function in animal models. The results indicated that the compound improved memory retention and reduced anxiety-like behaviors, supporting its potential use in treating cognitive disorders .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine?
Methodological Answer:
- Stepwise Functionalization: Begin with coupling 3,4-dimethylphenylpiperazine to a propyl linker via nucleophilic substitution or reductive amination. For example, and describe analogous syntheses using dibenzyl-protected intermediates followed by hydrogenolysis to yield primary amines.
- Catalytic Optimization: Use palladium catalysts (e.g., Pd/C) for deprotection steps, as seen in , which achieved high-purity intermediates (m/z 198 [M + H]+ via MS).
- Solvent Systems: Employ ethanol or isopropanol for solubility, and triethylamine (TEA) to neutralize byproducts during coupling (e.g., , Step 8).
- Yield Improvement: Purify intermediates via prep-TLC or column chromatography to minimize side reactions .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use ESI+ to verify molecular weight (e.g., reports m/z 238–492 [M + H]+ for similar piperazine derivatives).
- NMR Spectroscopy: Analyze and NMR spectra to confirm substituent positions. For instance, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons from the 3,4-dimethylphenyl group appear at δ 6.5–7.5 ppm (see for analogous shifts).
- Elemental Analysis: Validate C, H, and N percentages to ensure stoichiometric purity .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Receptor Binding Assays: Screen for affinity at dopamine, serotonin, or adrenergic receptors due to structural similarity to piperazine-based ligands (e.g., discusses dopamine uptake inhibitors).
- Cellular Toxicity: Use MTT assays on neuroblastoma cells (e.g., tested bis-acridines at 500 nM without cytotoxicity).
- Prion Replication Inhibition: If targeting neurodegenerative diseases, employ scrapie-infected cell models (IC determination via Western blot for PrP, as in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?
Methodological Answer:
- Linker Modifications: Vary the propyl chain length or introduce heteroatoms (e.g., oxygen or sulfur) to alter pharmacokinetics. highlights that linker length in bis-acridines critically impacts prion inhibition (IC = 25–40 nM).
- Substituent Exploration: Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to modulate receptor interactions.
- Stereochemical Analysis: Synthesize enantiomers (e.g., ’s (1R,4R) vs. (1S,4S) isomers) and compare activity via chiral HPLC and bioassays .
Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Model interactions with receptors (e.g., dopamine D2 or 5-HT) using software like AutoDock. Cross-validate with mutagenesis studies (e.g., alanine scanning of binding pockets).
- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (association/dissociation rates).
- Pathway Analysis: Perform transcriptomics (RNA-seq) or proteomics (LC-MS) on treated cells to identify downstream signaling effects .
Q. How should researchers address contradictory data in the literature regarding this compound’s efficacy?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation times). notes that IC values for bis-acridines vary with cell model choice.
- Batch Reproducibility: Verify compound purity across batches via HPLC (≥95% purity, as in ).
- Meta-Analysis: Compare data across structural analogs (e.g., ’s triazine derivatives) to identify trends in substituent effects .
Q. What advanced analytical techniques are recommended for detecting metabolite formation or degradation products?
Methodological Answer:
- LC-HRMS: Use high-resolution mass spectrometry to identify metabolites in liver microsomal assays.
- Stability Studies: Incubate the compound in simulated physiological buffers (pH 2–8) and monitor degradation via NMR.
- Isotope Labeling: Synthesize - or -labeled derivatives for tracing metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
